![molecular formula C21H15Br2O5S- B11708151 2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate](/img/structure/B11708151.png)
2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple bromine atoms, hydroxyl groups, and sulfonate groups, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(3-Brom-4-hydroxy-5-methylphenyl)[(1E)-3-Brom-5-methyl-4-oxocyclohexa-2,5-dien-1-yliden]methyl]benzol-1-sulfonat umfasst mehrere Schritte, darunter Bromierung, Hydroxylierung und Sulfonierung. Die Reaktionsbedingungen erfordern typischerweise die Verwendung von starken Säuren, Basen und Oxidationsmitteln. Der Prozess beginnt mit der Bromierung des Ausgangsmaterials, gefolgt von der Hydroxylierung, um die Hydroxylgruppen einzuführen. Schließlich wird die Sulfonierung durchgeführt, um die Sulfonatgruppe an den Benzolring zu binden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von kontinuierlichen Strömungsreaktoren beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung fortschrittlicher Katalysatoren und optimierter Reaktionsbedingungen kann die Effizienz des Produktionsprozesses verbessern. Sicherheitsmaßnahmen sind aufgrund der Verwendung von gefährlichen Chemikalien und des Potenzials für exotherme Reaktionen von entscheidender Bedeutung.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(3-Brom-4-hydroxy-5-methylphenyl)[(1E)-3-Brom-5-methyl-4-oxocyclohexa-2,5-dien-1-yliden]methyl]benzol-1-sulfonat durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Bromatome können zu hydrierten Derivaten reduziert werden.
Substitution: Die Bromatome können durch andere funktionelle Gruppen wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Ammoniak oder Thiole. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate mit modifizierten funktionellen Gruppen, die in verschiedenen Anwendungen weiter verwendet werden können.
Wissenschaftliche Forschungsanwendungen
2-[(3-Brom-4-hydroxy-5-methylphenyl)[(1E)-3-Brom-5-methyl-4-oxocyclohexa-2,5-dien-1-yliden]methyl]benzol-1-sulfonat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-[(3-Brom-4-hydroxy-5-methylphenyl)[(1E)-3-Brom-5-methyl-4-oxocyclohexa-2,5-dien-1-yliden]methyl]benzol-1-sulfonat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität verändern und so zu verschiedenen biologischen Wirkungen führen. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of 2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(3-Brom-4-hydroxyphenyl)[(1E)-3-Brom-4-oxocyclohexa-2,5-dien-1-yliden]methyl]benzol-1-sulfonat
- 2-[(3-Chlor-4-hydroxy-5-methylphenyl)[(1E)-3-Chlor-5-methyl-4-oxocyclohexa-2,5-dien-1-yliden]methyl]benzol-1-sulfonat
Einzigartigkeit
Die Einzigartigkeit von 2-[(3-Brom-4-hydroxy-5-methylphenyl)[(1E)-3-Brom-5-methyl-4-oxocyclohexa-2,5-dien-1-yliden]methyl]benzol-1-sulfonat liegt in seiner spezifischen Kombination funktioneller Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein mehrerer Bromatome und Sulfonatgruppen verstärkt seine Reaktivität und das Potenzial für vielfältige Anwendungen.
Eigenschaften
Molekularformel |
C21H15Br2O5S- |
|---|---|
Molekulargewicht |
539.2 g/mol |
IUPAC-Name |
2-[(E)-(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C21H16Br2O5S/c1-11-7-13(9-16(22)20(11)24)19(14-8-12(2)21(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28/h3-10,24H,1-2H3,(H,26,27,28)/p-1/b19-14+ |
InChI-Schlüssel |
HJZFRHKAXRLQSG-XMHGGMMESA-M |
Isomerische SMILES |
CC1=CC(=CC(=C1O)Br)/C(=C\2/C=C(C(=O)C(=C2)Br)C)/C3=CC=CC=C3S(=O)(=O)[O-] |
Kanonische SMILES |
CC1=CC(=CC(=C1O)Br)C(=C2C=C(C(=O)C(=C2)Br)C)C3=CC=CC=C3S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenol](/img/structure/B11708071.png)
![[(5E)-5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11708078.png)
![3-Nitro-N-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline](/img/structure/B11708084.png)
![4-bromo-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide](/img/structure/B11708086.png)
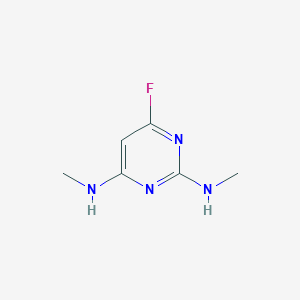
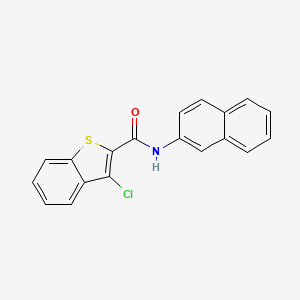
![2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol](/img/structure/B11708114.png)

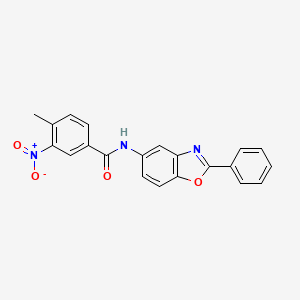
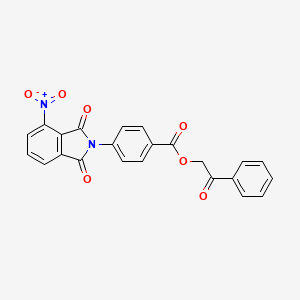
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11708153.png)
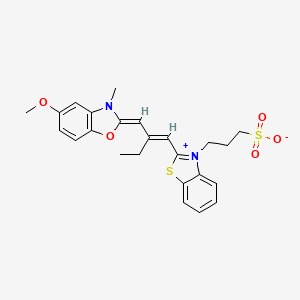
![3,3,3',5'-tetraphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11708161.png)

